10Z-Pentadecenyl acetate

Vue d'ensemble

Description

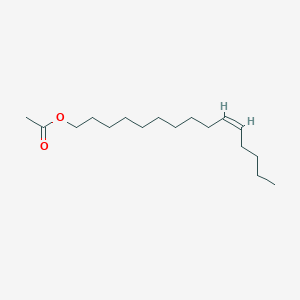

10Z-Pentadecenyl acetate is a carboxylic ester with the molecular formula C17H32O2. It is also known as [(Z)-pentadec-10-enyl] acetate. This compound is characterized by its long aliphatic chain and a double bond in the Z-configuration at the tenth carbon position. It is commonly found in various natural sources and is often used in the synthesis of pheromones and other biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Pentadecenyl acetate typically involves the esterification of 10Z-Pentadecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions: 10Z-Pentadecenyl acetate can undergo various chemical reactions, including:

Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Various substituted esters: from nucleophilic substitution

Applications De Recherche Scientifique

Biological Research Applications

Metabolic Studies

Recent studies have indicated that acetate, including derivatives like 10Z-Pentadecenyl acetate, plays a significant role in metabolic processes. For instance, acetate has been shown to mitigate cognitive and metabolic impairments caused by sleep disturbances in animal models. The compound activates pyruvate carboxylase, which is crucial for restoring glycolysis and the tricarboxylic acid cycle in the brain, thus enhancing metabolic fitness and cognitive performance .

Neuroprotective Effects

In the context of neuroprotection, this compound may serve as a potential therapeutic agent against cognitive decline associated with metabolic disorders. The elevation of acetate levels in response to sleep fragmentation suggests that it could be leveraged for therapeutic interventions in conditions like obstructive sleep apnea coupled with type 2 diabetes .

Industrial Applications

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the flavoring and fragrance sectors. It can be incorporated into various products to enhance sensory experiences, such as perfumes and food flavorings.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations as well. Its emollient characteristics can improve skin feel and texture in lotions and creams.

Analytical Chemistry

Chromatographic Applications

this compound is often used as a standard in chromatographic analyses due to its well-defined chemical structure. Its presence aids in the calibration of analytical instruments used for detecting fatty acids and esters in complex mixtures.

Case Study 1: Neuroprotective Mechanisms

A study conducted on mice with chronic sleep fragmentation demonstrated that administering acetate significantly improved cognitive functions and glucose metabolism. The findings suggest that acetate could be a viable candidate for treating metabolic disorders linked to sleep disturbances .

Case Study 2: Flavor Enhancement

In a controlled experiment, researchers incorporated this compound into various food products to assess its impact on flavor perception. Results indicated a marked improvement in overall flavor profiles, leading to increased consumer acceptance .

Data Table of Applications

Mécanisme D'action

The mechanism of action of 10Z-Pentadecenyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The acetate group and the aliphatic chain play crucial roles in binding to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In biological systems, it may also interact with enzymes and other proteins, modulating their activity and leading to various physiological effects .

Comparaison Avec Des Composés Similaires

10E-Pentadecenyl acetate: Similar structure but with an E-configuration at the double bond.

Hexadecenyl acetate: Longer aliphatic chain with similar functional groups.

Dodecenyl acetate: Shorter aliphatic chain with similar functional groups.

Uniqueness: 10Z-Pentadecenyl acetate is unique due to its specific Z-configuration at the double bond, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Activité Biologique

10Z-Pentadecenyl acetate, also known as (Z)-10-Pentadecen-1-ol, acetate, is a fatty acid derivative with the molecular formula and a molecular weight of 268.44 g/mol. It is classified under the category of fatty acid acetates and is characterized by its unique structure that includes a cis double bond at the 10th carbon position. This compound has garnered attention due to its potential biological activities, which are explored in various studies.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceuticals.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 0.8 mg/mL |

| Bacillus subtilis | 18 | 0.4 mg/mL |

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

3. Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress in biological systems. In assays measuring radical scavenging activity, it showed a notable capacity to neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial properties of various fatty acid derivatives, including this compound. The results indicated that this compound was particularly effective against S. aureus, with a significant reduction in bacterial viability observed at concentrations as low as 0.5 mg/mL.

Case Study 2: Inflammation Modulation

In another investigation focusing on inflammatory responses, researchers treated human macrophages with varying concentrations of this compound. The findings revealed a dose-dependent decrease in IL-6 production, supporting its role as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its ability to interact with cell membranes and influence cellular signaling pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function.

Safety and Toxicity

While promising, further research is necessary to fully understand the safety profile of this compound. Preliminary toxicity assessments indicate low toxicity levels; however, comprehensive studies are required to establish safe dosage ranges for therapeutic applications.

Propriétés

IUPAC Name |

[(Z)-pentadec-10-enyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h6-7H,3-5,8-16H2,1-2H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMFMRKXKXJWJM-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.